molecular formula C22H19ClF2N4O4 B3943319 5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE

5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE

Cat. No.: B3943319
M. Wt: 476.9 g/mol
InChI Key: BRKKVVZCYBXBJI-UHFFFAOYSA-N
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Description

5-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2-chloro-4,5-difluorobenzoyl group and a furan-2-ylmethyl group, along with a nitroaniline moiety. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

Chemical Reactions Analysis

5-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF2N4O4/c23-17-12-19(25)18(24)11-16(17)22(30)28-7-5-27(6-8-28)14-3-4-21(29(31)32)20(10-14)26-13-15-2-1-9-33-15/h1-4,9-12,26H,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKKVVZCYBXBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=O)C4=CC(=C(C=C4Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE
Reactant of Route 2
Reactant of Route 2
5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE
Reactant of Route 3
Reactant of Route 3
5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE
Reactant of Route 4
Reactant of Route 4
5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE
Reactant of Route 5
Reactant of Route 5
5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE
Reactant of Route 6
Reactant of Route 6
5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE

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